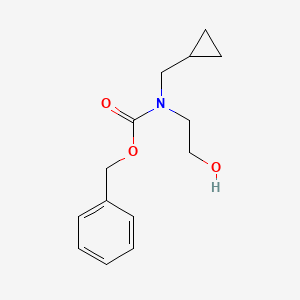
benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate
描述
benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group, a hydroxyethyl group, and a carbamic acid benzyl ester moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylmethylamine with 2-hydroxyethyl isocyanate to form the intermediate cyclopropylmethyl-(2-hydroxyethyl)-carbamate. This intermediate is then reacted with benzyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for optimal synthesis.
化学反应分析
Types of Reactions
benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl ester group.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl-(2-oxoethyl)-carbamic acid benzyl ester.
Reduction: Formation of cyclopropylmethyl-(2-hydroxyethyl)-carbinol.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学研究应用
benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
作用机制
The mechanism of action of benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The hydroxyethyl group can form hydrogen bonds, while the cyclopropylmethyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid methyl ester
- Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid ethyl ester
- Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid propyl ester
Uniqueness
benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate stands out due to its benzyl ester moiety, which imparts unique chemical properties and reactivity. This makes it more versatile for certain applications compared to its methyl, ethyl, and propyl ester counterparts .
属性
IUPAC Name |
benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-9-8-15(10-12-6-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHLJRWTIYSXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















